molecular formula C20H28N2O3 B6640203 (1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone

(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone

Cat. No. B6640203
M. Wt: 344.4 g/mol
InChI Key: SMFWSKLIIZPMJE-UHFFFAOYSA-N
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Description

(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone, also known as BPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. BPMP is a small molecule that acts as a selective inhibitor of the dopamine transporter, a protein that plays a crucial role in the regulation of dopamine levels in the brain.

Mechanism of Action

(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone acts as a selective inhibitor of the dopamine transporter, which regulates the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This results in a range of physiological and behavioral effects, including increased arousal, mood elevation, and reward-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal studies. It has been shown to increase dopamine release in the striatum, a brain region involved in reward processing, and to increase locomotor activity in rats. This compound has also been shown to increase the expression of the immediate early gene c-fos in the striatum, indicating increased neuronal activity in this region.

Advantages and Limitations for Lab Experiments

One advantage of using (1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone in lab experiments is its selectivity for the dopamine transporter, which allows researchers to study the specific effects of dopamine on behavior and physiology. However, this compound also has limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.

Future Directions

There are several future directions for research on (1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone. One area of interest is the potential therapeutic applications of this compound in the treatment of dopamine-related disorders such as Parkinson's disease and addiction. Another area of interest is the role of dopamine in reward processing and addiction, and how this compound can be used to study these processes. Additionally, further research is needed to understand the long-term effects of this compound on behavior and physiology, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of (1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone involves several steps, including the reaction of piperidine with benzoyl chloride to form 1-benzoylpiperidine, followed by the reaction of 1-benzoylpiperidine with 1-(4-chlorobutyl)-4-piperidinemethanol to produce (1-benzoylpiperidin-2-yl)-[4-(4-chlorobutyl)piperidin-1-yl]methanol. The final step involves the reaction of (1-benzoylpiperidin-2-yl)-[4-(4-chlorobutyl)piperidin-1-yl]methanol with sodium hydride and 1-bromo-2-chloroethane to produce this compound.

Scientific Research Applications

(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of dopamine-related disorders such as Parkinson's disease and addiction. This compound has also been used in research to study the role of dopamine in reward processing and addiction.

properties

IUPAC Name

(1-benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-15(23)16-10-13-21(14-11-16)20(25)18-9-5-6-12-22(18)19(24)17-7-3-2-4-8-17/h2-4,7-8,15-16,18,23H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFWSKLIIZPMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2CCCCN2C(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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